

JNJ-4355: A Technical Guide to MCL-1 Target Engagement in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	JNJ-4355			
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target engagement of **JNJ-4355**, a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key mechanism of survival and therapeutic resistance in various cancers, making it a critical target for oncology drug development. This guide details the mechanism of action, quantitative measures of target engagement, and the experimental protocols used to characterize the interaction of **JNJ-4355** with its target in cancer cells.

Core Concept: JNJ-4355 Mechanism of Action

JNJ-4355 is a small molecule inhibitor designed to bind with high affinity to the BH3-binding groove of the MCL-1 protein.[1] This action competitively displaces pro-apoptotic proteins, such as BAK, which are normally sequestered by MCL-1.[1][2] The release of BAK leads to its oligomerization, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[3]

Quantitative Target Engagement and Cellular Potency

The potency and selectivity of **JNJ-4355** have been characterized through various biochemical and cell-based assays. The data presented below summarizes the key quantitative metrics of



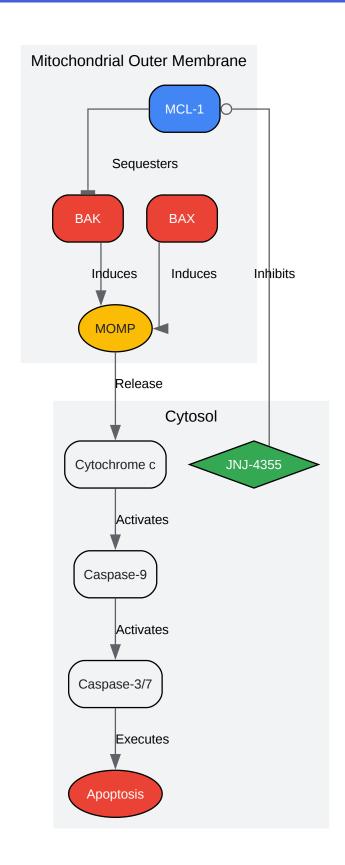
JNJ-4355's interaction with its primary target, MCL-1, and its activity in cancer cell lines.

Parameter	Target/Cell Line	Value	Assay Type	Reference
Binding Affinity (K _i)	Human MCL-1	0.016 nM (16 pM)	HTRF Assay	[2]
Human MCL-1	18 pM	Not Specified	[1]	
Cellular Potency (AC ₅₀)	MOLP-8 (Multiple Myeloma)	8.7 nM	CellTiter-Glo	[1]
MOLP-8 (Multiple Myeloma)	12 nM	Caspase-Glo	[4]	
KMS12PE (Multiple Myeloma)	69 nM	Caspase-Glo	[4]	
AML Patient Samples (25/27 responsive)	0.29 - 75 nM	Cell Killing Assay	[1]	
Selectivity (K _i)	hBCL2	> 3.75 μM	Not Specified	[4]
hBCL-XL	> 5 μM	Not Specified	[2][4]	
hBCL2A1 (BFL- 1)	> 5 μM	Not Specified	[4]	

Signaling Pathways and Experimental Workflows

Visual representations of the MCL-1 signaling pathway, the mechanism of **JNJ-4355**, and the workflows of key experimental assays are provided below to facilitate a deeper understanding of the scientific principles and methodologies.





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JNJ-4355 Mechanism of Action





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HTRF Competitive Binding Assay Workflow



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- To cite this document: BenchChem. [JNJ-4355: A Technical Guide to MCL-1 Target Engagement in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394187#jnj-4355-target-engagement-in-cancer-cells]



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